2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one
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Overview
Description
2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C12H13FO and a molecular weight of 192.23 g/mol . It is characterized by a cyclopentanone ring substituted with a 3-fluoro-5-methylphenyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with cyclopentanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It is investigated for potential pharmaceutical applications due to its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The cyclopentanone ring provides structural stability and can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
2-(3-Fluoro-5-methylphenyl)cyclopentan-1-one can be compared with other similar compounds, such as:
2-(3-Fluorophenyl)cyclopentan-1-one: Lacks the methyl group on the phenyl ring.
2-(3-Methylphenyl)cyclopentan-1-one: Lacks the fluorine atom on the phenyl ring.
2-(3-Chloro-5-methylphenyl)cyclopentan-1-one: Contains a chlorine atom instead of fluorine.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s chemical properties and biological activity .
Properties
Molecular Formula |
C12H13FO |
---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
2-(3-fluoro-5-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H13FO/c1-8-5-9(7-10(13)6-8)11-3-2-4-12(11)14/h5-7,11H,2-4H2,1H3 |
InChI Key |
YGMXEULZNKRMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CCCC2=O |
Origin of Product |
United States |
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